N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide
Description
N-(2-(3,4-Dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core modified with sulfone (5,5-dioxido), 3,4-dimethylphenyl, and 4-isopropoxybenzamide substituents. The compound’s synthesis likely involves multi-step reactions, including Friedel-Crafts acylation, hydrazide formation, and cyclization, as inferred from analogous protocols for structurally related thienopyrazole derivatives .
Properties
IUPAC Name |
N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-14(2)30-19-9-6-17(7-10-19)23(27)24-22-20-12-31(28,29)13-21(20)25-26(22)18-8-5-15(3)16(4)11-18/h5-11,14H,12-13H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXCBIMLDXVQEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)OC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, influencing their function and leading to therapeutic effects .
Mode of Action
This interaction is often facilitated by the formation of bonds between the compound and its target, which can alter the target’s activity .
Biochemical Pathways
It is likely that the compound’s interaction with its targets leads to changes in various biochemical pathways, resulting in downstream effects .
Pharmacokinetics
These properties can significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
It is likely that the compound’s interaction with its targets and the subsequent changes in biochemical pathways lead to various molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets .
Biological Activity
N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide is a complex organic molecule with significant potential in medicinal chemistry. It features a unique thieno[3,4-c]pyrazole core and has been studied for its diverse biological activities, particularly in the context of anticancer properties and other therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 471.58 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 471.58 g/mol |
| IUPAC Name | This compound |
| Structural Features | Thieno[3,4-c]pyrazole core with dioxo and isopropoxy substitutions |
Anticancer Properties
Research has indicated that this compound exhibits anticancer activity through various mechanisms:
- Inhibition of Tumor Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of several cancer cell lines in vitro. This inhibition is often associated with the induction of apoptosis and cell cycle arrest.
-
Mechanism of Action : The compound appears to interfere with key signaling pathways involved in cancer cell survival and proliferation. For instance:
- It may inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.
- It has been shown to activate caspases, leading to programmed cell death in cancer cells.
Other Biological Activities
In addition to its anticancer effects, this compound has been investigated for other biological activities:
- Antioxidant Activity : The dioxo group in its structure contributes to its ability to scavenge free radicals and reduce oxidative stress.
- Anti-inflammatory Effects : Preliminary studies suggest that it may also exhibit anti-inflammatory properties by modulating cytokine production.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Breast Cancer Cells : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability (up to 70% at certain concentrations) compared to controls. The study also noted an increase in apoptotic markers such as cleaved PARP and caspase-3 activation.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to untreated controls. Histopathological analysis revealed decreased mitotic activity and increased apoptosis within tumor tissues.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide exhibit notable antimicrobial activity. For instance, studies have shown that thieno[3,4-c]pyrazole derivatives possess efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptosis-related proteins and pathways. Specific cell lines tested include HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer) cells .
Therapeutic Applications
Anti-inflammatory Effects
this compound has been noted for its anti-inflammatory properties. Compounds in this class may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in conditions like arthritis and other inflammatory diseases .
Neurological Applications
Recent studies have explored the neuroprotective effects of thieno[3,4-c]pyrazole derivatives. These compounds may exhibit potential in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis
The compound’s structural analogs differ primarily in substituents on the phenyl and benzamide moieties. Key comparisons include:
Key Observations :
- Electron Effects : The target compound’s 3,4-dimethylphenyl group enhances steric bulk and electron-donating capacity compared to the 4-methoxyphenyl analog .
- Sulfone Group: The 5,5-dioxido group in the thienopyrazole core stabilizes the heterocyclic ring via resonance, similar to sulfonyl-substituted triazoles in .
- Benzamide vs.
Spectral and Physicochemical Properties
IR and NMR Data :
- IR: The absence of νC=O (~1663–1682 cm⁻¹) in the target compound’s thienopyrazole core confirms cyclization, analogous to triazole-thiones in .
- 1H-NMR : Chemical shifts in the aromatic region (δ 6.8–8.2 ppm) are influenced by substituent electronic effects. For example, the isopropoxy group in the target compound deshields adjacent protons compared to methoxy analogs .
Thermodynamic Stability: The sulfone group increases thermal stability relative to non-sulfonated analogs (e.g., compounds [4–6] in ), as demonstrated by higher melting points in related structures .
Pharmacological Potential
While direct pharmacological data for the target compound are unavailable, structurally related sulfonamide- and triazole-containing analogs exhibit:
Q & A
Q. How can machine learning optimize reaction conditions for scaled-up synthesis?
- Methodology : Train neural networks (e.g., PyTorch) on historical reaction data (temperature, solvent, catalyst) to predict optimal conditions. Validate via robotic high-throughput screening (e.g., Chemspeed platforms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
